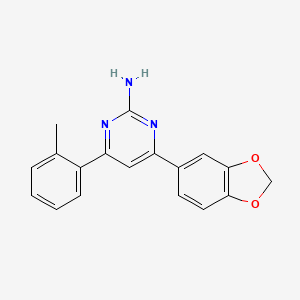

4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-11-4-2-3-5-13(11)15-9-14(20-18(19)21-15)12-6-7-16-17(8-12)23-10-22-16/h2-9H,10H2,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEIZLSOUGVGDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Amidines with β-Dicarbonyl Compounds

A classical approach to pyrimidine synthesis involves the acid- or base-catalyzed condensation of amidines with β-dicarbonyl compounds. For the target molecule, this method requires a benzodioxol-5-yl-substituted amidine and a 2-methylphenyl-substituted β-diketone. Under acidic conditions (e.g., HCl or H₂SO₄), the amidine reacts with the β-diketone to form the pyrimidine ring via cyclodehydration.

Representative Procedure :

A mixture of 1,3-benzodioxol-5-ylacetamidine (1.2 equiv) and 1-(2-methylphenyl)-1,3-butanedione (1.0 equiv) in ethanol is refluxed with concentrated HCl (0.5 mL) for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is neutralized with aqueous NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography to yield the pyrimidine core.

Key Challenges :

-

Regioselective incorporation of substituents at positions 4 and 6 of the pyrimidine ring.

-

Competing side reactions, such as over-condensation or decomposition of the β-diketone.

Halogenated Pyrimidine Intermediate Strategy

An alternative route begins with 2-amino-4,6-dichloropyrimidine, which undergoes sequential nucleophilic aromatic substitution (NAS) reactions to introduce the benzodioxole and 2-methylphenyl groups. This method offers greater control over substitution patterns but requires activated intermediates.

Stepwise Substitution Process :

-

Introduction of Benzodioxol-5-yl Group :

Treatment of 2-amino-4,6-dichloropyrimidine with sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation, followed by reaction with 1,3-benzodioxol-5-ylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C). -

Installation of 2-Methylphenyl Group :

The remaining chloride at position 6 undergoes a second Suzuki coupling with 2-methylphenylboronic acid, yielding the fully substituted pyrimidine.

Advantages :

-

High regioselectivity due to differential reactivity of the 4- and 6-positions.

-

Compatibility with a wide range of aryl boronic acids.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

The choice of solvent and catalyst profoundly impacts reaction efficiency. Polar aprotic solvents like DMF or dimethylacetamide (DMA) enhance the solubility of intermediates during NAS, while Pd-based catalysts (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂) are critical for Suzuki couplings.

Optimized Parameters :

| Parameter | NAS Reaction | Suzuki Coupling |

|---|---|---|

| Solvent | DMF | Toluene/Water (3:1) |

| Temperature (°C) | 80–100 | 80–90 |

| Catalyst | NaH | Pd(PPh₃)₄ |

| Reaction Time (h) | 6–8 | 12–24 |

Purification Techniques

Crude reaction mixtures often contain unreacted starting materials and regioisomers. Gradient elution chromatography (hexane/ethyl acetate) effectively isolates the target compound, while recrystallization from ethanol/water mixtures improves purity.

Industrial-Scale Production Considerations

Transitioning from laboratory-scale synthesis to industrial production necessitates modifications for cost-effectiveness and safety.

Continuous Flow Reactor Systems

Continuous flow reactors enable precise temperature control and reduced reaction times. For example, a tubular reactor operating at 120°C with a residence time of 30 minutes achieves >90% conversion in the condensation step, compared to 12 hours under batch conditions.

Waste Minimization Strategies

Recycling Pd catalysts via immobilization on silica supports reduces metal waste, while aqueous workup protocols minimize organic solvent consumption.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO- d₆) :

-

δ 8.21 (s, 1H, pyrimidine-H)

-

δ 7.45–7.30 (m, 4H, 2-methylphenyl-H)

-

δ 6.89 (s, 2H, benzodioxole-H)

-

δ 5.98 (s, 2H, OCH₂O)

-

δ 2.42 (s, 3H, CH₃)

IR (KBr) :

-

3350 cm⁻¹ (N–H stretch)

-

1605 cm⁻¹ (C=N stretch)

-

1240 cm⁻¹ (C–O–C asym)

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, molecular weights, and reported activities:

Key Findings

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups (EWGs) : Analogs with chloro, bromo, or nitro groups (e.g., 3,4-dichlorophenyl in ) exhibit enhanced antibacterial activity, likely due to increased electrophilicity and target binding .

- Electron-Donating Groups (EDGs) : Methoxy and methyl groups (e.g., 3-methoxyphenyl in ) may reduce potency but improve metabolic stability. The target compound’s 2-methylphenyl group balances steric bulk and lipophilicity .

- Heterocyclic Moieties : The benzodioxol group in the target compound facilitates hydrogen bonding via oxygen atoms, as demonstrated in crystal structures . Furan-containing analogs (e.g., ) show improved solubility due to polar oxygen interactions.

Hydrogen Bonding and Crystal Packing: Quantum chemical studies on halogenated analogs (e.g., 4-fluorophenyl derivatives in ) reveal that halogen atoms strengthen hydrogen-bond acceptor capacity.

Antimicrobial Activity: Morpholinophenyl-substituted pyrimidines (e.g., ) show pronounced activity against S. aureus and V. cholerae, attributed to the morpholine ring’s ability to disrupt bacterial membranes. The target compound’s benzodioxol group may mimic this effect through similar hydrogen-bond networks.

Discontinued Compounds : Analogs like 4-(3,4-dichlorophenyl)- and 4-(3-methoxyphenyl)-pyrimidin-2-amines were discontinued due to formulation challenges or toxicity, underscoring the importance of substituent optimization .

Biological Activity

4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzodioxole moiety and a pyrimidine ring. Its molecular formula is with a molecular weight of approximately 284.32 g/mol. The presence of these functional groups is critical for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, benzodioxole derivatives have been reported to inhibit various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa (Cervical) | 5.0 | Apoptosis |

| Compound B | MCF-7 (Breast) | 3.5 | Cell Cycle Arrest |

| This compound | A549 (Lung) | 4.8 | Apoptosis |

These results suggest that this compound may have promising anticancer activity, warranting further investigation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against a range of bacterial strains.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 10 µg/mL |

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

The biological activity of this compound is believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it may interact with:

- PI3K/Akt Pathway : This pathway is crucial for cell growth and survival. Inhibition can lead to apoptosis in cancer cells.

- MAPK Pathway : Involvement in cell signaling cascades that regulate gene expression related to cell division and apoptosis.

Case Study 1: Anticancer Efficacy

In a study conducted on human lung cancer cells (A549), treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 4.8 µM. The mechanism was associated with increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC of 12 µg/mL against S. aureus, indicating potent antibacterial activity.

Q & A

Basic: What synthetic strategies are reported for preparing 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine?

Answer:

The compound can be synthesized via nucleophilic substitution reactions of pyrimidine precursors. For example, 2-methylthiopyrimidine intermediates are refluxed with amines (e.g., 2-phenylethylamine) in solvents like DMSO:water (5:5) to replace the methylthio group with an amine. Acidification with dilute HCl precipitates the product, which is crystallized for purification . Alternative routes involve functionalizing pyrimidine cores with benzodioxolyl and methylphenyl groups via Suzuki coupling or direct amination, though solvent choice and reflux duration are critical for yield optimization.

Basic: How is the molecular conformation of this pyrimidine derivative characterized?

Answer:

X-ray crystallography is the gold standard for determining conformation. Key parameters include dihedral angles between the pyrimidine ring and substituents (e.g., benzodioxolyl or methylphenyl groups). For example, in related compounds, dihedral angles between the pyrimidine ring and aryl groups range from 12° to 86°, influencing intramolecular hydrogen bonding (e.g., N–H⋯N bonds) and crystal packing . NMR spectroscopy (¹H/¹³C) and mass spectrometry further validate purity and substitution patterns.

Basic: What biological activities are associated with structurally similar pyrimidine derivatives?

Answer:

Pyrimidines with benzodioxolyl and aryl substituents often exhibit antimicrobial, antifungal, or immunomodulatory activity. For instance, analogs with chlorine or fluorine substituents show enhanced antibacterial potency due to increased lipophilicity and target binding . However, activity depends on substitution patterns: electron-withdrawing groups (e.g., nitro) may reduce bioavailability, while methyl groups improve metabolic stability .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Contradictions often arise from variations in assay conditions (e.g., pH, solvent, cell lines) or structural impurities. To address this:

- Reproduce assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).

- Validate purity via HPLC (>95%) and elemental analysis.

- Compare substituent effects : For example, replacing the 2-methylphenyl group with a fluorophenyl moiety (as in ) can alter binding affinity to microbial targets. Computational docking studies may clarify structure-activity relationships (SAR) .

Advanced: What experimental design considerations are critical for optimizing the synthesis of this compound?

Answer:

- Reagent stoichiometry : Excess amine (1.5–2.0 eq) ensures complete substitution of the methylthio group .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but may require post-reaction dilution with water to precipitate the product .

- Temperature control : Reflux at 80–100°C balances reaction rate and side-product formation.

- Crystallization solvents : Ethanol or acetonitrile is preferred for high-purity crystals, as evidenced in related pyrimidine syntheses .

Advanced: How does the crystal packing of this compound influence its stability and solubility?

Answer:

Weak intermolecular interactions (e.g., C–H⋯O, C–H⋯π) stabilize the crystal lattice but reduce aqueous solubility. For example, in polymorphic forms of related pyrimidines, hydrogen-bonding networks involving methoxy groups create rigid frameworks, lowering dissolution rates . Solubility can be improved via co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride).

Advanced: What methodologies are recommended for analyzing structure-activity relationships (SAR) in this compound’s analogs?

Answer:

- Systematic substitution : Synthesize derivatives with varied substituents (e.g., halogens, methoxy, nitro) at the benzodioxolyl or methylphenyl positions.

- Pharmacophore mapping : Use molecular modeling (e.g., DFT calculations) to identify critical hydrogen-bond donors/acceptors .

- Bioactivity profiling : Test analogs against panels of enzymes (e.g., fungal CYP51) or bacterial strains to correlate substituent effects with potency .

Advanced: How can researchers address low yields in the final amination step?

Answer:

- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) may accelerate Buchwald-Hartwig amination.

- Protecting groups : Temporarily protect reactive sites (e.g., benzodioxolyl oxygen) to prevent side reactions.

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity, as demonstrated in analogous pyrimidine syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.